![molecular formula C18H16N4O4S3 B2750065 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865160-79-8](/img/structure/B2750065.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzo[d]thiazole moiety. They are known for their wide range of biological activities, including antibacterial and cytotoxic activities .
Synthesis Analysis
Benzo[d]thiazole derivatives can be synthesized through various methods. For instance, one method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives can vary greatly depending on the substituents attached to the benzo[d]thiazole moiety. The core structure consists of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary greatly depending on their structure and the functional groups they contain. Some general properties include good stability and significant fluorescence .Scientific Research Applications
- Selective Inhibition : The selected hits demonstrated no activity against non-tuberculous mycobacteria (NTM), indicating selective inhibition of Mtb by these imidazo-[2,1-b]-thiazole derivatives .
Photophysical Phenomena
While not directly related to antimycobacterial activity, it’s interesting to note that 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) exhibits distinguishing photophysical phenomena in different solvents .
Building Blocks in Materials Science
Although not specific to this exact compound, thiazolo[5,4-d]thiazoles (similar in structure) serve as promising building blocks in materials science. Researchers have explored their synthetic methods and prepared various materials with potential applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c1-26-7-6-22-14-5-3-12(29(19,24)25)9-16(14)28-18(22)21-17(23)11-2-4-13-15(8-11)27-10-20-13/h2-5,8-10H,6-7H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQHCSBTYLISSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide |
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